molecular formula C7H12N2O B2399391 3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile CAS No. 3647-35-6

3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile

Cat. No.: B2399391
CAS No.: 3647-35-6
M. Wt: 140.186
InChI Key: RGTWUWWGJZORLS-UHFFFAOYSA-N
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Description

3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It is known for its unique structure, which includes an oxirane (epoxide) ring and a nitrile group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile typically involves the reaction of an epoxide with a nitrile-containing compound. One common method is the reaction of 3-chloropropanenitrile with methylamine and an epoxide . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(oxiran-2-ylmethyl)amino]butanenitrile
  • 3-[Methyl(oxiran-2-ylmethyl)amino]pentanenitrile
  • 3-[Methyl(oxiran-2-ylmethyl)amino]hexanenitrile

Uniqueness

3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile is unique due to its specific combination of an epoxide ring and a nitrile group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[methyl(oxiran-2-ylmethyl)amino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9(4-2-3-8)5-7-6-10-7/h7H,2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGTWUWWGJZORLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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